3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-13-1-5-16(6-2-13)27-12-18(25)21-9-7-14(8-10-21)22-11-17(24)23(19(22)26)15-3-4-15/h1-2,5-6,14-15H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPRIVAJARUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione, identified by its CAS number 2097865-11-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The structure features a cyclopropyl group and a piperidine moiety, which are known to influence pharmacological properties.
The compound's mechanism of action is not fully elucidated; however, it is hypothesized to interact with various biological targets based on its structural components. The presence of the imidazolidine ring may contribute to its ability to modulate enzyme activities or receptor interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole moiety have shown promising results against various pathogens. The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | Target Organism | IC50 (μg/mL) |
|---|---|---|
| 4-Fluorophenyl-pyrazole | Cytospora sp. | 11.91 |
| 4-Fluorophenyl-pyrazole | Colletotrichum gloeosporioides | 14.92 |
| 4-Fluorophenyl-pyrazole | Alternaria solani | 16.98 |
These findings suggest that the incorporation of fluorinated phenyl groups can enhance the antimicrobial efficacy of pyrazole-based compounds .
Antitumor Activity
Similar compounds have also been investigated for their antitumor properties. For example, pyrazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that certain pyrazole compounds effectively inhibited BRAF(V600E) and EGFR pathways, leading to reduced tumor growth in vitro .
Case Study 1: Inhibition of DHODH
In a study evaluating the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, related compounds exhibited significant inhibitory effects. This suggests potential applications in immunosuppressive therapies and cancer treatment .
Case Study 2: Antimalarial Activity
Another investigation focused on chloroquine-pyrazole analogues demonstrated strong antimalarial activity against resistant strains of Plasmodium falciparum. The study highlighted that modifications to the pyrazole ring could enhance efficacy against malaria parasites .
Preparation Methods
Core Imidazolidine-2,4-dione Formation
The imidazolidine-2,4-dione scaffold is typically synthesized via cyclization of urea derivatives. A general method involves reacting glycine derivatives with carbonyl sources under basic conditions. For example, 3-phenylpiperidine-2,6-dione analogs are prepared by refluxing imides with dibromoalkanes in acetone using potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts. Adapting this approach, the target imidazolidine-2,4-dione core can be formed through:
- Cyclocondensation :
Cyclopropane Group Introduction
Cyclopropanation is achieved via [2+1] cycloaddition or Simmons–Smith reactions . For instance, cyclopropyl groups in related compounds are introduced using zinc-copper couples and diiodomethane. Specific steps include:
- Metal-Mediated Cyclopropanation :
- Treating a pre-functionalized imidazolidine intermediate with cyclopropanating reagents (e.g., ethyl diazoacetate and rhodium catalysts).
- Yields depend on steric hindrance and electronic effects of substituents.
Piperidine-4-yl Functionalization
The piperidine moiety is functionalized through nucleophilic substitution or reductive amination. Patent WO2016118774A1 discloses methods for synthesizing 4-methylsulfonyl-substituted piperidines using alkylation and sulfonylation. Adapting these protocols:
Alkylation of Piperidine :
Sulfanyl Acetylation :
Thioacetyl Group Coupling
The 2-[(4-fluorophenyl)sulfanyl]acetyl group is introduced via thioetherification or nucleophilic acyl substitution :
- Thiol-Acetyl Coupling :
Final Assembly and Purification
The convergent synthesis involves sequential coupling of intermediates:
Imidazolidine-Piperidine Conjugation :
Chromatographic Purification :
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final compound include:
| Parameter | Value/Signature | Source |
|---|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 4.21 (m, 1H, piperidine) | |
| 13C NMR | δ 170.5 (C=O), 115.2 (CF), 55.8 (cyclopropane) | |
| HRMS | m/z 486.1521 [M+H]+ |
Challenges and Optimization Opportunities
Cyclopropane Stability :
- Cyclopropane rings are prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.
Thioacetyl Hydrolysis :
- Thioesters are susceptible to hydrolysis; anhydrous conditions and inert atmospheres are critical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
